![molecular formula C4H4O4 B580280 FUMARIC ACID, [1,4-14C] CAS No. 17456-38-1](/img/no-structure.png)

FUMARIC ACID, [1,4-14C]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fumaric acid is an organic compound with the formula HO2CCH=CHCO2H . It is a white solid that occurs widely in nature and has a fruit-like taste . It has been used as a food additive and its E number is E297 . The salts and esters of fumaric acid are known as fumarates . Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer .

Synthesis Analysis

Fumaric acid is naturally occurring but it can also be produced synthetically . The original method of producing fumaric acid was using bacteria . This method was later replaced with petrochemical production and sugar fermentation . Petrochemical production involves the use of hydrocarbons to synthesize the same chemical . In sugar fermentation, fumaric acid is synthesized from furfural (an organic compound from processed corn) plus chlorate in the presence of a vanadium-based catalyst .

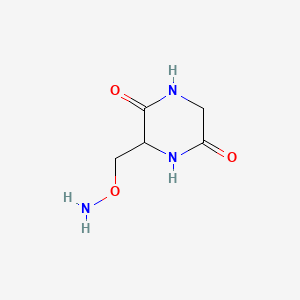

Molecular Structure Analysis

Fumaric acid is an unsaturated dicarboxylic acid . Its molecular structure comprises a conjugated system of double bonds, leading to interesting chemical behavior . The IUPAC name for fumaric acid is (E)-butenedioic acid, denoting its trans isomeric form . Fumaric acid contains a total of 11 bonds; 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .

Chemical Reactions Analysis

Fumaric acid is a key platform chemical involved in the Kreb cycle . It is produced in eukaryotic organisms from succinate in complex 2 of the electron transport chain via the enzyme succinate dehydrogenase . Fumarate is then converted by the enzyme fumarase to malate . Fumaric acid also undergoes bromination across the double bond and is a good dienophile .

Physical And Chemical Properties Analysis

Fumaric acid is a white solid with a density of 1.635 g/cm3 . It has a melting point of 287 °C (549 °F; 560 K) and decomposes . It is soluble in water at 4.9 g/L at 20 °C . It has a pKa1 of 3.03 and a pKa2 of 4.44 (15 °C, cis isomer) . It is not hygroscopic and has a pH of 3.19 .

Safety And Hazards

Fumaric acid may form combustible dust concentrations in air and cause serious eye irritation . It is recommended to avoid breathing dust or spray mist and not to ingest . If swallowed, immediate medical assistance should be sought . It is also recommended to wash hands before breaks and immediately after handling the product .

Orientations Futures

The rising prices of petroleum-based chemicals and the growing apprehension about food safety and dairy supplements have reignited interest in the fermentation process to produce fumaric acid . The employment of biodegradable wastes as substrates for the microorganisms involved in fumaric acid synthesis has opened an economic and green route for the production of fumaric acid on a commercial scale .

Propriétés

Numéro CAS |

17456-38-1 |

|---|---|

Nom du produit |

FUMARIC ACID, [1,4-14C] |

Formule moléculaire |

C4H4O4 |

Poids moléculaire |

120.056 |

Nom IUPAC |

(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+2,4+2 |

Clé InChI |

VZCYOOQTPOCHFL-QJQQQGIFSA-N |

SMILES |

C(=CC(=O)O)C(=O)O |

Synonymes |

FUMARIC ACID, [1,4-14C] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)

![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)